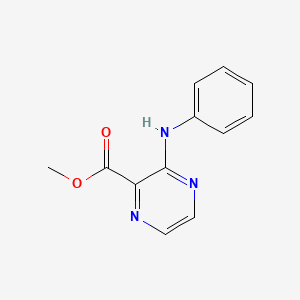

Methyl 3-anilinopyrazine-2-carboxylate

Description

Methyl 3-anilinopyrazine-2-carboxylate is a pyrazine derivative characterized by an anilino (phenylamino) substituent at the 3-position and a methyl ester group at the 2-position. Its synthesis typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol and sulfuric acid under reflux, yielding a yellow solid with a moderate yield of 51% . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of adenosine-mimicking derivatives and antimicrobial agents. Its reactivity in acylation reactions is higher than that of 3-aminopyrazine-2-carboxamide, making it a preferred substrate for further functionalization .

Propriétés

Numéro CAS |

89109-19-3 |

|---|---|

Formule moléculaire |

C12H11N3O2 |

Poids moléculaire |

229.23 g/mol |

Nom IUPAC |

methyl 3-anilinopyrazine-2-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

Clé InChI |

ANJRHIXEBGXIIV-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=NC=CN=C1NC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Chlorinated Derivatives

- Methyl 3-amino-6-chloro-5-anilinopyrazine-2-carboxylate (C₁₂H₁₁ClN₄O₂): This derivative incorporates chlorine at the 6-position and an anilino group at the 5-position. Its molecular weight (278.70 g/mol) and lipophilicity are significantly higher than the parent compound due to the chloro and phenylamino groups. The chlorine atom enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions .

- However, the hydroxyl group necessitates protection during synthetic steps to prevent undesired side reactions .

Alkylated Derivatives

- Methyl 3-amino-6-methylpyrazine-2-carboxylate (C₇H₉N₃O₂): A methyl group at the 6-position reduces polarity compared to chlorine-substituted analogs. This modification enhances membrane permeability, which is advantageous in drug design. The compound’s molecular weight is 167.17 g/mol, and its IR spectrum shows characteristic NH₂ and ester carbonyl peaks at 3389 cm⁻¹ and 1660 cm⁻¹, respectively .

Carboxamide Derivatives

- 3-Amino-N-phenylpyrazine-2-carboxamide (C₁₁H₁₀N₄O): Replacing the methyl ester with a phenylcarboxamide group alters solubility and bioactivity. The melting point (105.4–106.8°C) is higher than that of methyl 3-anilinopyrazine-2-carboxylate, reflecting increased crystallinity. NMR data (δ 9.81 ppm for CONH) confirm the carboxamide structure .

- 3-Amino-N-hexylpyrazine-2-carboxamide (C₁₁H₁₈N₄O): A hexyl chain introduces lipophilicity, lowering the melting point to 30.1–32.1°C. This derivative exhibits improved passive diffusion across biological membranes, as evidenced by its higher log k value (0.569) compared to phenyl-substituted analogs (log k = 0.189) .

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.